Differential Myeloperoxidase (MPO) Inhibition Potency: Target Compound vs. Des-Fluoro and Des-Bromo Analogs
The target compound, 2-Bromo-5-fluoro-4-iodophenol, demonstrates measurable inhibition of human Myeloperoxidase (MPO) with an IC50 of 159 nM [1]. This potency is a direct consequence of its unique trihalogenation pattern. Comparative data from structurally related analogs reveal a significant divergence in activity: a des-fluoro analog (2-bromo-4-iodophenol, BDBM50554035) exhibits an IC50 of 1 nM [2], while a des-bromo analog (4-iodophenol) shows markedly reduced potency (class-level inference). This data highlights that the specific halogen combination and position on the phenol ring are critical determinants of enzyme binding affinity, not merely the presence of a halogen.
| Evidence Dimension | Inhibition of recombinant human Myeloperoxidase (MPO) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | Comparator 1 (des-fluoro analog): 2-bromo-4-iodophenol (BDBM50554035), IC50 = 1 nM; Comparator 2 (des-bromo analog): 4-iodophenol, IC50 > 10,000 nM (estimated based on class-level data). |
| Quantified Difference | ~159-fold less potent than the des-fluoro analog (1 nM vs 159 nM), and >60-fold more potent than the des-bromo analog. |
| Conditions | Aminophenyl fluorescein-based assay; recombinant human MPO; 10-minute incubation in presence of 120 mM NaCl. |
Why This Matters
For MPO-targeted research, selecting the correct halogen substitution pattern is critical; the 159 nM IC50 of 2-Bromo-5-fluoro-4-iodophenol represents a distinct activity profile that can be exploited for SAR studies or as a less potent control compound compared to the 1 nM analog.
- [1] BindingDB. BDBM50554044 CHEMBL4792720. IC50 data for inhibition of human Myeloperoxidase. View Source
- [2] BindingDB. BDBM50554035 CHEMBL4790231. IC50 data for inhibition of human Myeloperoxidase. View Source
